N-bis(4-methylphenoxy)phosphoryl-2-morpholin-4-ylethanamine
Overview
Description
N-bis(4-methylphenoxy)phosphoryl-2-morpholin-4-ylethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phosphoryl group bonded to two 4-methylphenoxy groups and a morpholin-4-ylethanamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-methylphenoxy)phosphoryl-2-morpholin-4-ylethanamine typically involves a multi-step process. The initial step often includes the preparation of 4-methylphenol, which is then reacted with phosphorus oxychloride to form bis(4-methylphenoxy)phosphoryl chloride. This intermediate is subsequently reacted with morpholin-4-ylethanamine under controlled conditions to yield the final product. The reaction conditions usually involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-bis(4-methylphenoxy)phosphoryl-2-morpholin-4-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-bis(4-methylphenoxy)phosphoryl-2-morpholin-4-ylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of advanced materials and as an additive in specialty chemicals.
Mechanism of Action
The mechanism of action of N-bis(4-methylphenoxy)phosphoryl-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the morpholin-4-ylethanamine moiety can interact with biological receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound is used in perovskite solar cell applications and has different conjugated π-bridge cores.
N,N-bis(2,4-dibenzhydryl-6-phenyl)butane-2,3-diimine: Utilized in coordination chemistry with unique structural characteristics.
Uniqueness
N-bis(4-methylphenoxy)phosphoryl-2-morpholin-4-ylethanamine stands out due to its unique combination of a phosphoryl group with phenoxy and morpholin-4-ylethanamine moieties. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-bis(4-methylphenoxy)phosphoryl-2-morpholin-4-ylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N2O4P/c1-17-3-7-19(8-4-17)25-27(23,26-20-9-5-18(2)6-10-20)21-11-12-22-13-15-24-16-14-22/h3-10H,11-16H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISPHMCURTZQFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(NCCN2CCOCC2)OC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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